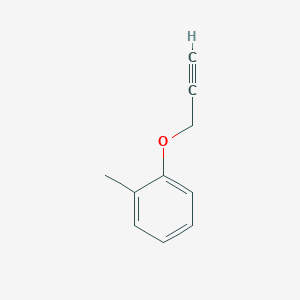

1-Methyl-2-(prop-2-yn-1-yloxy)benzene

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of benzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, toluene.

Substitution: Benzyl azide, benzyl thiol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

1-Methyl-2-(prop-2-yn-1-yloxy)benzene serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions. The presence of the prop-2-yn-1-yloxy group enhances its reactivity, making it suitable for various synthetic pathways.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Formation of alkyl-substituted derivatives |

| Coupling Reactions | Suzuki or Sonogashira coupling | Synthesis of biaryl compounds |

Biological Applications

Enzyme Studies and Biological Probes

The compound is utilized in biological research to study enzyme-catalyzed reactions. Its ability to act as a probe enables researchers to investigate specific biological pathways. For instance, it has been used to study the inhibition of urease, an enzyme linked to various pathological conditions.

Case Study: Urease Inhibition

A derivative of this compound demonstrated an inhibition rate of 82% against urease at a concentration of 100 µg/mL. This highlights its potential as a therapeutic agent in conditions where urease plays a critical role.

Antimicrobial and Antitumor Activities

Research indicates that this compound exhibits significant antimicrobial properties. For example, it has shown effective inhibition against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/mL. Additionally, derivatives have been explored for their antitumor activities, indicating potential applications in cancer therapy.

| Biological Activity | Target Organism/Condition | Inhibition Percentage |

|---|---|---|

| Antimicrobial | Bacillus subtilis | 55.67% |

| Antitumor | Tumor cell lines | Variable |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, including thermally reactive agents for polymerization processes.

Polymerization Applications

The compound can serve as a monomer in the synthesis of polymers through click chemistry methods. Its terminal alkyne group facilitates efficient polymerization under mild conditions, leading to high yields and diverse polymer architectures.

| Polymer Type | Synthesis Method | Properties |

|---|---|---|

| Polytriazole | Click chemistry | High thermal stability |

| Functionalized Polymers | Alkyne polymerization | Tailored mechanical properties |

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The propargyl group is particularly reactive, allowing for the formation of stable intermediates in various pathways .

Comparación Con Compuestos Similares

- Benzyl 2-Propyn-1-yl Ether

- (Benzyloxymethyl)acetylene

- Benzyl Propargyl Ether

Uniqueness: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is unique due to its propargyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Actividad Biológica

1-Methyl-2-(prop-2-yn-1-yloxy)benzene, a derivative of prop-2-yn-1-ol and a member of the phenolic compound family, has garnered attention due to its diverse biological activities. This compound's structure allows for potential interactions with various biological targets, leading to applications in medicinal chemistry, particularly in antibacterial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-bromo-4-methylphenol with propargyl bromide under basic conditions. The reaction typically yields moderate to high amounts of the desired product, with reported yields ranging from 74% to 85% depending on the reaction conditions used (solvent type, temperature, and base concentration) .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives synthesized from prop-2-yn-1-yloxybenzene have shown potent antibacterial effects against Bacillus subtilis, with percentage inhibitions reported at 55.67% at a concentration of 100 µg/mL . The IC50 values for these compounds varied, indicating their effectiveness in inhibiting bacterial growth.

Table 1: Antibacterial Activity of Propynyl Compounds

| Compound Name | % Inhibition at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 82.00±0.09 | 60.2 |

| Other derivatives (e.g., 2b–6a) | Ranging from 65.3 to 89.42 | Ranging from 62.15 to 70.9 |

Antitumor Activity

In addition to antimicrobial properties, compounds derived from propynyl phenols have been evaluated for their antitumor activities. Studies indicate that these compounds can act as effective inhibitors of cancer cell proliferation, although specific data on the direct activity of this compound is limited .

The biological activity of these compounds is thought to be linked to their ability to disrupt cellular processes in microbes and cancer cells. They may induce oxidative stress or interfere with membrane integrity, leading to cell death . The presence of the propynyl group contributes to these effects by enhancing lipophilicity and facilitating membrane penetration.

Study on Antibacterial Efficacy

A recent study focused on synthesizing several derivatives of propynyl phenols and testing their antibacterial efficacy against various strains of bacteria. The results indicated that certain derivatives showed MIC values as low as 5 µg/mL against gram-positive bacteria, highlighting their potential as novel antibacterial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms. These studies support the observed antibacterial activities by demonstrating favorable binding affinities and interaction profiles with key bacterial enzymes .

Propiedades

IUPAC Name |

1-methyl-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSDELLNSPMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.